REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Br)=[CH:6][CH:5]=1)([O-:3])=[O:2].C([N:14]([CH2:17][CH3:18])[CH2:15][CH3:16])C.CN(C)[CH:21]=[O:22]>>[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N:14]2[CH2:15][CH2:16][CH:21]([OH:22])[CH2:18][CH2:17]2)=[CH:6][CH:5]=1)([O-:3])=[O:2]
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Name
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|
Quantity
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2.56 g
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Type
|
reactant
|
Smiles
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[N+](=O)([O-])C1=CC=C(CBr)C=C1
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Name
|
|
Quantity
|
2.78 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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50 mL
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Type
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reactant
|
Smiles
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CN(C=O)C
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Type
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CUSTOM
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Details
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It was stirred for 16 hrs
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooled to 0°
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Type
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WAIT
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Details
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the mixture was left
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Type
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CUSTOM
|
Details
|
to come to room temperature
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Type
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DISTILLATION
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Details
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, the solvent was distilled off
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Type
|
WASH
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Details
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The organic phase was washed with water and saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
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Type
|
CUSTOM
|
Details
|
the residue was chromatographed on silica gel with dichloromethane/methanol (9:1) as the eluent
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
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Smiles
|
[N+](=O)([O-])C1=CC=C(CN2CCC(CC2)O)C=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |